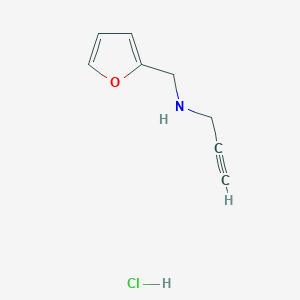

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is the human monoamine oxidase (hMAO) . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, cognition, and behavior.

Mode of Action

The compound interacts with its target, hMAO, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The inhibition of hMAO by this compound affects the monoamine metabolic pathway . This pathway is responsible for the metabolism of monoamine neurotransmitters. By inhibiting hMAO, the compound prevents the breakdown of these neurotransmitters, leading to their accumulation. This can result in enhanced neurotransmission, potentially affecting mood and cognitive function.

Result of Action

The inhibition of hMAO by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may have various effects at the molecular and cellular levels, potentially influencing mood and cognitive function.

Biochemische Analyse

Biochemical Properties

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO). It interacts with enzymes such as human monoamine oxidase B (hMAO-B), forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to the inhibition of MAO-B, which is crucial for the regulation of brain monoamine levels . The compound also exhibits moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It enhances basic synaptic transmission, induces long-term potentiation (LTP), and potentiates electrically induced LTP in the dentate gyrus of the hippocampus . These effects suggest that the compound influences cell signaling pathways and gene expression, particularly in the context of cognitive enhancement . Additionally, it has been shown to increase cortical serotonin and noradrenaline levels, further impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with monoamine oxidase enzymes. The compound exhibits a low affinity toward both MAO-A and MAO-B but modifies the B form of MAO, forming a flavin adduct . This interaction inhibits the enzyme’s activity, leading to changes in monoamine content and subsequent effects on cognitive functions . The compound’s poor affinity for MAO suggests that its cognitive effects may arise from monoaminergic changes in the cortex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . It remains stable in human microsomes . Long-term studies have shown that the compound’s cognitive enhancement effects are sustained over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 1 mg/kg, the compound greatly enhances basic synaptic transmission and induces LTP in the dentate gyrus . Higher dosages have been associated with increased cortical serotonin and noradrenaline levels . The compound’s poor affinity for MAO suggests that its effects are primarily due to monoaminergic changes rather than direct enzyme inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways that include the oxidative deamination of biogenic and xenobiotic amines by monoamine oxidase . The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . This metabolic pathway is crucial for its cognitive enhancement effects, as it leads to changes in monoamine content in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s moderate to good ADMET properties suggest that it is efficiently absorbed and distributed within the body . Its localization and accumulation in specific tissues, such as the brain, are essential for its cognitive enhancement effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity . The compound’s interaction with monoamine oxidase enzymes occurs within the mitochondria, where these enzymes are predominantly located . This subcellular localization is crucial for its inhibitory effects on MAO and subsequent changes in monoamine content .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of furan-2-carbaldehyde with propargylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.

Medicine: Research focuses on its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease and other cognitive disorders.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another compound with similar MAOI properties.

Clorgyline: A selective MAO-A inhibitor.

L-deprenyl: A selective MAO-B inhibitor.

Uniqueness

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to its dual inhibition of both MAO-A and MAO-B, providing a broader spectrum of activity compared to compounds that selectively inhibit only one isozyme. This dual inhibition can result in more pronounced cognitive enhancement and neuroprotective effects .

Biologische Aktivität

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride, also known as F2MPA, is a compound that has garnered attention for its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₁O

- Molecular Weight : Approximately 165.62 g/mol

- Structure : The compound features a furan ring and a propyne moiety, which contribute to its reactivity and biological activity.

The primary target of this compound is human monoamine oxidase (hMAO), specifically:

- Inhibition of hMAO : The compound acts as an inhibitor of both MAO-A and MAO-B, with a notable selectivity towards MAO-B. This inhibition leads to increased levels of monoamine neurotransmitters in the brain, which are crucial for mood regulation and cognitive functions.

Neurotransmission Enhancement

Research indicates that F2MPA enhances basic synaptic transmission and induces long-term potentiation (LTP) in the dentate gyrus of the hippocampus, a region associated with memory formation. Specifically:

- Long-Term Potentiation : Administration of F2MPA has shown to significantly improve synaptic plasticity without inducing hyperexcitability or altering seizure thresholds in animal models .

Potential Therapeutic Applications

Given its neuroprotective properties and ability to enhance monoaminergic transmission, F2MPA is being investigated for potential therapeutic applications in:

- Cognitive Disorders : The compound may offer therapeutic benefits in conditions such as Alzheimer's disease and other forms of dementia due to its ability to enhance cognitive function through MAO inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | MAO-A Inhibition | MAO-B Inhibition | Notable Effects |

|---|---|---|---|

| This compound | Moderate | Strong | Enhances synaptic transmission |

| Clorgyline | Strong | Weak | Selective MAO-A inhibitor |

| L-deprenyl | Weak | Very strong | Neuroprotective effects |

F2MPA's dual inhibition profile allows it to provide broader therapeutic effects compared to selective inhibitors like clorgyline or L-deprenyl .

Case Studies and Experimental Evidence

- Study on Synaptic Transmission : In a study involving anesthetized rats, F2MPA was administered intraperitoneally at 1 mg/kg. Results showed significant enhancement in basic synaptic transmission and LTP without triggering pathological hyperexcitability .

- ADMET Properties Evaluation : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were assessed for F2MPA. It demonstrated favorable profiles indicating good bioavailability and low toxicity risks for potential therapeutic use .

- Comparative Efficacy : F2MPA exhibited an IC50 value of 5.16 ± 0.86 μM against hMAO-B, making it more potent than some established MAO inhibitors while being less effective than others like L-deprenyl .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLVLWOYZDSEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.